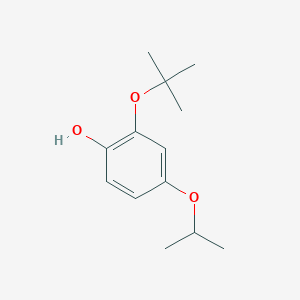![molecular formula C19H11BrO2 B14845044 2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)
2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one is a synthetic organic compound that belongs to the class of benzochromenes This compound is characterized by the presence of a bromophenyl group attached to the benzochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of a strong base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzochromenes depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of novel materials with unique optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and as a fluorescent marker in biological assays.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-benzo[G]chromen-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(4-Chlorophenyl)-4H-benzo[G]chromen-4-one: Contains a chlorine atom instead of bromine, which affects its chemical properties and interactions.
2-(4-Methylphenyl)-4H-benzo[G]chromen-4-one: The presence of a methyl group instead of bromine alters its hydrophobicity and reactivity.
Uniqueness
2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and influences its biological activity. The bromine atom also contributes to the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H11BrO2 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)benzo[g]chromen-4-one |
InChI |
InChI=1S/C19H11BrO2/c20-15-7-5-12(6-8-15)18-11-17(21)16-9-13-3-1-2-4-14(13)10-19(16)22-18/h1-11H |
InChI Key |
WICNPFWRUQCOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


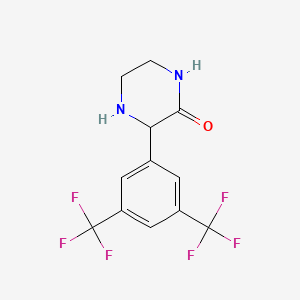
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)
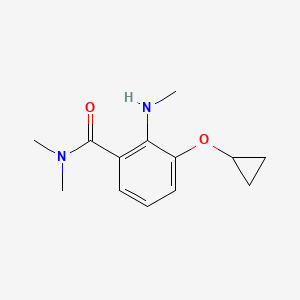
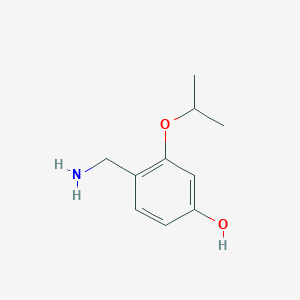
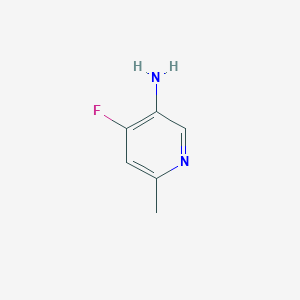

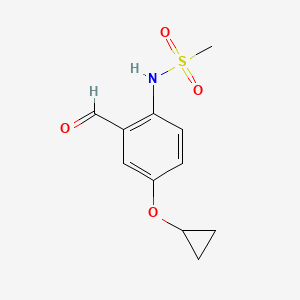
![Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14845002.png)

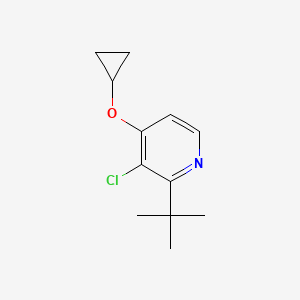
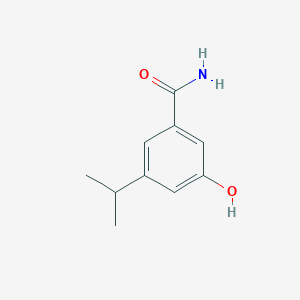
![[2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)
